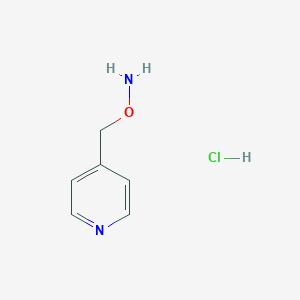

4-Aminoxymethyl pyridine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Aminoxymethyl pyridine hydrochloride is a chemical compound with the molecular formula C6H9ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoxymethyl pyridine hydrochloride typically involves the reaction of 4-aminomethyl pyridine with hydrochloric acid. The process can be summarized as follows:

Starting Material: 4-Aminomethyl pyridine.

Reagent: Hydrochloric acid.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of 4-aminomethyl pyridine to its hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Aminoxymethyl pyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides are used under basic conditions.

Major Products:

Oxidation: Formation of pyridine oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted pyridines.

Applications De Recherche Scientifique

4-Aminoxymethyl pyridine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-Aminoxymethyl pyridine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit voltage-gated potassium channels, resulting in prolonged action potentials and enhanced neurotransmitter release .

Comparaison Avec Des Composés Similaires

4-Aminomethyl pyridine: A closely related compound with similar chemical properties.

4-Pyridinemethanamine: Another derivative of pyridine with comparable applications.

Uniqueness: 4-Aminoxymethyl pyridine hydrochloride is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and biological interactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Activité Biologique

4-Aminoxymethyl pyridine hydrochloride (4-AMPH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of 4-AMPH, supported by relevant case studies and research findings.

Chemical Structure and Properties

4-AMPH is a pyridine derivative characterized by an amino group and a hydroxymethyl group attached to the pyridine ring. Its chemical structure can be represented as follows:

This structure contributes to its biological reactivity and interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of 4-AMPH as an anticancer agent. A study synthesized novel compounds based on the 4-aminomethylbenzamide fragment, demonstrating potent inhibitory effects on receptor tyrosine kinases (RTKs) such as EGFR and HER-2. The analogues showed up to 92% inhibition at low concentrations (10 nM) against these targets, indicating strong anticancer potential .

Table 1: Anticancer Activity of 4-AMPH Derivatives

| Compound | Target Kinase | Inhibition (%) at 10 nM |

|---|---|---|

| Compound 11 | EGFR | 91 |

| Compound 13 | HER-2 | 92 |

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives, including 4-AMPH, have been extensively studied. Research indicates that compounds with the pyridine nucleus exhibit significant antibacterial and antifungal activities. For instance, certain derivatives have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 2: Antimicrobial Efficacy of Pyridine Compounds

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. aureus | 32 µg/mL |

| E. coli | 16 µg/mL |

| C. albicans | 64 µg/mL |

Neuroprotective Effects

4-AMPH has been investigated for its neuroprotective effects, particularly in the context of multiple sclerosis (MS). Case reports have documented its use in managing symptoms related to MS, such as muscle weakness and spasticity. However, overdoses have led to severe side effects, including seizures and extrapyramidal symptoms, highlighting the need for cautious dosing .

The biological activity of 4-AMPH is attributed to its ability to interact with various molecular targets:

- Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs such as EGFR contributes to its anticancer properties.

- Antimicrobial Targets: The presence of the pyridine nucleus enhances binding affinity to microbial enzymes.

- Neurotransmitter Modulation: It may influence neurotransmitter systems, providing symptomatic relief in neurological disorders.

Case Studies

A notable case involved a patient with MS who experienced significant symptom relief following administration of 4-AMPH. However, instances of overdose leading to severe neurological symptoms were also reported, underscoring the importance of monitoring therapeutic levels .

Propriétés

IUPAC Name |

O-(pyridin-4-ylmethyl)hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c7-9-5-6-1-3-8-4-2-6;/h1-4H,5,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOCPWZDQJBNMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CON.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599794 |

Source

|

| Record name | O-[(Pyridin-4-yl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16115-54-1 |

Source

|

| Record name | O-[(Pyridin-4-yl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.